4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime
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Overview
Description
4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime is a complex organic compound that features a combination of benzylsulfanyl, nitro, and oxime functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime typically involves multiple steps:
Formation of 4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde: This can be achieved by nitration of benzylsulfanylbenzene followed by formylation.
Oxime Formation: The aldehyde group of 4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde is reacted with hydroxylamine hydrochloride to form the oxime.
Oxime Ether Formation: The oxime is then reacted with 3,4-dichlorobenzyl chloride under basic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of new biochemical probes.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its functional groups.
Pathways Involved: It may inhibit or activate specific biochemical pathways, depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime
- 4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime
Uniqueness
4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime is unique due to the presence of both benzylsulfanyl and dichlorobenzyl groups, which can impart distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
(E)-1-(4-benzylsulfanyl-3-nitrophenyl)-N-[(3,4-dichlorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O3S/c22-18-8-6-17(10-19(18)23)13-28-24-12-16-7-9-21(20(11-16)25(26)27)29-14-15-4-2-1-3-5-15/h1-12H,13-14H2/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLRORKFCRCLKV-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C=NOCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)/C=N/OCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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